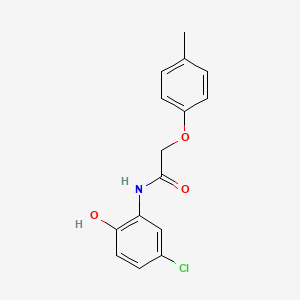
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has similar pharmacological properties. It is widely used in the medical field due to its anti-inflammatory and analgesic effects.
Mecanismo De Acción
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. By inhibiting the activity of COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of white blood cells to sites of inflammation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also well-studied and has a known mechanism of action. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in vitro. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for research involving N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide. One potential area of research is the development of new formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide that may improve its pharmacokinetic properties. Another area of research is the investigation of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's effects on other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, there is a need for further research to better understand the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.
Métodos De Síntesis
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-(4-methylphenoxy) acetic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable coupling agent. The reaction yields N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, which is then purified and isolated.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use in the treatment of other inflammatory conditions such as periodontitis, endometriosis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10-2-5-12(6-3-10)20-9-15(19)17-13-8-11(16)4-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVYNPYRUGIJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)

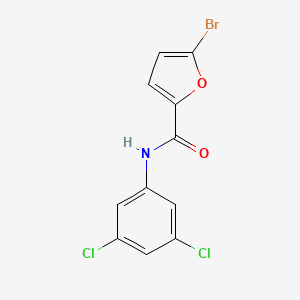

![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
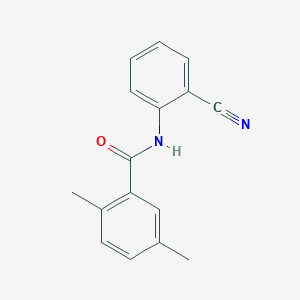
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
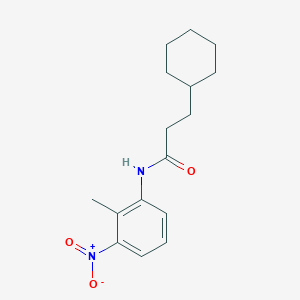
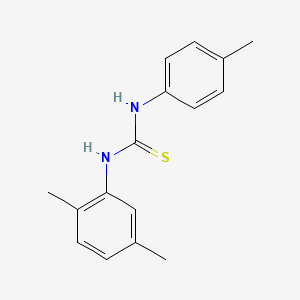
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)